molecular formula C15H11FN2O3S B15056107 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl fluoride CAS No. 174286-02-3

4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl fluoride

Cat. No.: B15056107
CAS No.: 174286-02-3
M. Wt: 318.3 g/mol
InChI Key: JFOMVUQGVDMWCI-UHFFFAOYSA-N
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Description

4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl fluoride is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their reactivity and utility in various chemical and biological applications. The presence of the oxadiazole ring and the sulfonyl fluoride group in its structure makes it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl fluoride typically involves the formation of the oxadiazole ring followed by the introduction of the sulfonyl fluoride group. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This is followed by sulfonylation using sulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while oxidation of the aromatic ring could yield a quinone derivative.

Scientific Research Applications

4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl fluoride involves the modification of specific amino acid residues in proteins. The sulfonyl fluoride group reacts with nucleophilic residues such as serine, threonine, and cysteine, forming covalent bonds. This modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.

    4-(3-(4-Bromophenyl)-5-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl) Benzenesulfonamide: Contains a sulfonamide group and a pyrazoline ring.

Uniqueness

4-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl fluoride is unique due to the presence of both the oxadiazole ring and the sulfonyl fluoride group. This combination provides a distinct reactivity profile and makes it suitable for a variety of applications in research and industry.

Properties

CAS No.

174286-02-3

Molecular Formula

C15H11FN2O3S

Molecular Weight

318.3 g/mol

IUPAC Name

4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride

InChI

InChI=1S/C15H11FN2O3S/c1-10-2-4-11(5-3-10)14-17-18-15(21-14)12-6-8-13(9-7-12)22(16,19)20/h2-9H,1H3

InChI Key

JFOMVUQGVDMWCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)F

Origin of Product

United States

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